![molecular formula C15H11N5OS B2980009 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894067-43-7](/img/structure/B2980009.png)
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that belongs to the class of triazolopyridazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture. In
Mécanisme D'action
The mechanism of action of 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi. It has also been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the activity of neurotransmitters in the brain. In addition, it has been found to possess potent insecticidal and herbicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its potent pharmacological effects, its broad spectrum of activity against various microorganisms and cancer cells, and its potential use in the treatment of neurodegenerative disorders. However, the limitations of this compound include its relatively complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine. These include the optimization of its synthesis method to improve its yield and purity, the investigation of its potential use in combination with other drugs for the treatment of cancer, the development of new derivatives with improved pharmacological properties, and the exploration of its potential use in agriculture as a safer and more effective insecticide and herbicide.
In conclusion, 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a promising compound with significant potential applications in medicinal chemistry, pharmaceuticals, and agriculture. Its potent pharmacological effects, broad spectrum of activity, and potential use in the treatment of neurodegenerative disorders make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for practical applications.
Applications De Recherche Scientifique
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antibacterial, antifungal, antiviral, and anticancer activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a potent insecticide and herbicide in agriculture.
Propriétés
IUPAC Name |
6-(furan-2-yl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMJXQJKJLSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



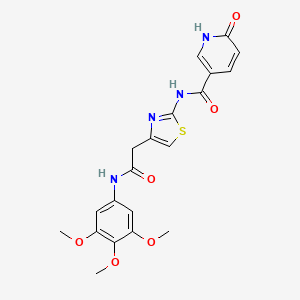
![5-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2979927.png)
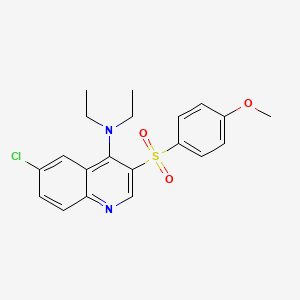
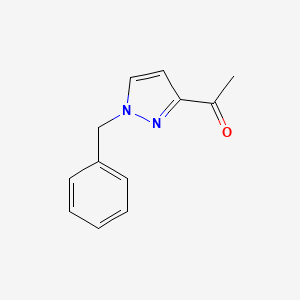
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
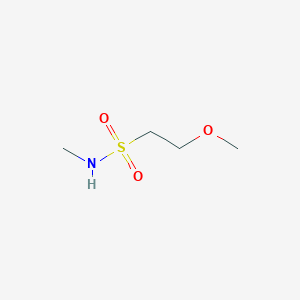
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
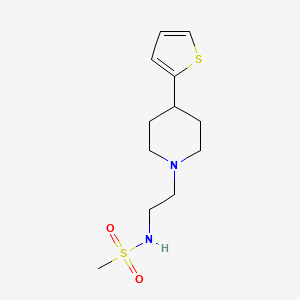
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)
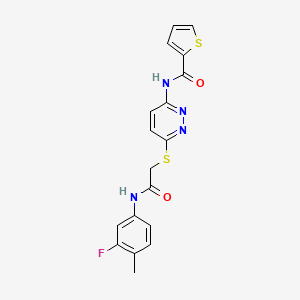
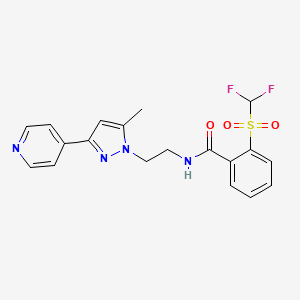
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)